Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hcl
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Overview
Description
Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of an ethyl ester group, an amino group, a bromine atom, and a fluorine atom on the indene ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride typically involves multiple steps:
Fluorination: The fluorine atom at the 4-position can be introduced using a fluorinating reagent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The amino group at the 1-position can be introduced through nucleophilic substitution using an appropriate amine source.
Esterification: The ethyl ester group can be introduced via esterification of the carboxylic acid precursor using ethanol and a suitable acid catalyst.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions to yield dehalogenated products.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Dehalogenated indene derivatives.
Substitution: Amino, thio, or alkoxy-substituted indene derivatives.
Scientific Research Applications
Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-amino-5-chloro-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride
- Ethyl 1-amino-5-bromo-4-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride
- Ethyl 1-amino-5-iodo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride
Uniqueness
Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is unique due to the specific combination of bromine and fluorine atoms, which can impart distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
2089649-44-3 |
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Molecular Formula |
C12H14BrClFNO2 |
Molecular Weight |
338.60 g/mol |
IUPAC Name |
ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydroindene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H13BrFNO2.ClH/c1-2-17-11(16)12(15)6-5-7-8(12)3-4-9(13)10(7)14;/h3-4H,2,5-6,15H2,1H3;1H |
InChI Key |
FTVSIVQZIFHALZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC2=C1C=CC(=C2F)Br)N.Cl |
Origin of Product |
United States |
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